molecular formula C10H12ClNO2 B6270859 methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 158567-92-1

methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B6270859
CAS No.: 158567-92-1
M. Wt: 213.7
InChI Key:
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Description

Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol. The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Uniqueness: Methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes .

Properties

CAS No.

158567-92-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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